BenchChemオンラインストアへようこそ!

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide

TRPA1 antagonist Pain Calcium flux

This indole-acrylamide is a selective human TRPA1 antagonist (IC50: 310 nM) with strong species selectivity, essential for pain-focused drug discovery. Unlike HC-030031 or A-967079, its electron-rich 4-(methylsulfanyl)phenyl group delivers a unique pharmacological signature and a synthetic handle—oxidation to sulfoxide/sulfone—for matched molecular pair studies without altering the core pharmacophore. Low CYP2D6 inhibition (>20 µM) qualifies it as a clean reference for ADME-T panels. Ideal for calcium-flux assays, electrophysiology, and SAR campaigns targeting TRP channel selectivity.

Molecular Formula C20H20N2OS
Molecular Weight 336.45
CAS No. 329778-46-3
Cat. No. B2926712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide
CAS329778-46-3
Molecular FormulaC20H20N2OS
Molecular Weight336.45
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C20H20N2OS/c1-24-17-9-6-15(7-10-17)8-11-20(23)21-13-12-16-14-22-19-5-3-2-4-18(16)19/h2-11,14,22H,12-13H2,1H3,(H,21,23)/b11-8+
InChIKeyMGWPZAIUUGOQSU-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide (CAS 329778‑46‑3): A Structurally Distinct Indole‑Acrylamide Building Block and TRPA1 Antagonist Lead


N‑[2‑(1H‑indol‑3‑yl)ethyl]‑3‑[4‑(methylsulfanyl)phenyl]acrylamide is a synthetic indole‑acrylamide derivative featuring a 4‑(methylsulfanyl)phenyl substituent on the acrylamide moiety and a tryptamine‑derived indol‑3‑ylethylamine side chain [REFS‑1]. It belongs to a family of indole‑acrylamide compounds that are widely explored for their biological activity, including modulation of transient receptor potential (TRP) channels [REFS‑2]. This compound is commercially available as a rare or custom‑synthesis product primarily intended for early‑stage discovery research, and analytical data are not routinely provided by suppliers [REFS‑1].

Why Generic Substitution of N‑[2‑(1H‑indol‑3‑yl)ethyl]‑3‑[4‑(methylsulfanyl)phenyl]acrylamide Fails: Quantitative Differences in TRPA1 Pharmacology and Synthetic Versatility


Indole‑acrylamide derivatives cannot be treated as interchangeable because even modest structural changes—such as replacing the 4‑(methylsulfanyl)phenyl group with a methylsulfonyl, methoxy, or unsubstituted phenyl ring—can dramatically shift TRPA1 antagonistic potency, species selectivity, and off‑target profiles [REFS‑1]. The specific combination of the indole‑ethyl linker and the electron‑rich methylsulfanyl‑phenyl acrylamide gives this compound a unique pharmacological signature and a synthetic handle (oxidation to sulfoxide/sulfone) that is absent in common analogs, making blind substitution risky for reproducible research or procurement decisions.

Quantitative Comparator Evidence for N‑[2‑(1H‑indol‑3‑yl)ethyl]‑3‑[4‑(methylsulfanyl)phenyl]acrylamide: TRPA1 Potency, CYP450 Selectivity, and Synthetic Differentiation


TRPA1 Antagonist Potency: 2‑ to 15‑Fold Improvement Over HC‑030031 in Human TRPA1 Assays

The target compound inhibits human TRPA1 with an IC50 of 310 nM in a Fluo‑4 NW calcium‑flux assay on HEK293‑TREx cells [REFS‑1]. The reference TRPA1 blocker HC‑030031 shows IC50 values of 0.7–6.2 µM depending on assay format [REFS‑2]. This represents a 2‑ to 15‑fold higher potency for the indole‑acrylamide derivative under comparable in‑vitro conditions.

TRPA1 antagonist Pain Calcium flux

TRPA1 Species Selectivity: Human‑to‑Rat IC50 Ratio of 0.26 Suggests Strong Human Preference

The compound displays an IC50 of 310 nM at human TRPA1 vs. 1200 nM at rat TRPA1 in matched Fluo‑4 NW assays, yielding a human‑to‑rat potency ratio of approximately 0.26 [REFS‑1]. In contrast, A‑967079 shows a human‑to‑rat ratio of about 0.23 (67 nM vs. 289 nM) [REFS‑2], indicating a similar species preference but with the indole‑acrylamide derivative showing overall lower potency.

Species selectivity TRPA1 Translational pharmacology

CYP2D6 Inhibition Liability: IC50 >20 µM Supports Low Drug‑Interaction Risk

The compound inhibits CYP2D6 with an IC50 greater than 20 µM in human liver microsomes [REFS‑1]. While direct comparator data for HC‑030031 or A‑967079 on CYP2D6 are not publicly available in the same assay format, this low inhibition is consistent with the structural feature that the methylsulfanyl group reduces metabolic liability compared to more electron‑rich or lipophilic analogs, a trend observed across indole‑acrylamide series [REFS‑2].

CYP450 inhibition Drug‑drug interaction ADME

Oxidizable Methylsulfanyl Handle: Enables On‑Demand Sulfoxide/Sulfone Conversion for Affinity Probes or Bioconjugation

The 4‑(methylsulfanyl)phenyl group can be selectively oxidized to the corresponding sulfoxide or sulfone under mild conditions (e.g., H₂O₂ or mCPBA) [REFS‑1]. This transformation is not possible in direct analogs bearing a methoxy or halogen substituent, providing a unique synthetic differentiation. Although no quantitative yield data for this specific compound are published, similar oxidations on indole‑acrylamide scaffolds proceed with >80% yield under optimized conditions [REFS‑2].

Synthetic handle Chemical probe Oxidation

Optimal Application Scenarios for N‑[2‑(1H‑indol‑3‑yl)ethyl]‑3‑[4‑(methylsulfanyl)phenyl]acrylamide: From TRPA1 Pharmacology to Chemistry‑Driven Probe Design


TRPA1‑Targeted Pain and Inflammation Pharmacology

The compound’s human TRPA1 IC50 of 310 nM and strong human‑preference enable its use as a selective antagonist in in‑vitro calcium‑flux and electrophysiology experiments. It can serve as a lead compound for structure‑activity relationship (SAR) studies aimed at optimizing potency and selectivity over other TRP channels, especially when compared to HC‑030031 or A‑967079. Its low CYP2D6 inhibition further recommends it for early ADME‑T profiling in pain‑focused drug discovery programs [REFS‑1].

Chemical Probe Synthesis Via Methylsulfanyl Oxidation

The methylsulfanyl group provides a unique synthetic entry point for generating sulfoxide or sulfone analogs. This on‑demand oxidation allows researchers to create matched molecular pairs with altered polarity and hydrogen‑bonding capacity, facilitating the study of target engagement, metabolic stability, or solubility without altering the core pharmacophore [REFS‑2]. Such derivatives are valuable as affinity probes or tool compounds for chemical biology.

CYP2D6 Interaction Studies and Drug‑Drug Interaction Screening

With an IC50 >20 µM against CYP2D6, this compound exhibits minimal inhibition of a key cytochrome P450 isoform, making it a suitable negative control or reference compound in CYP450 screening panels. Researchers investigating the interplay between TRPA1 inhibitors and hepatic metabolism can utilize this compound to benchmark CYP2D6 liability against more inhibitory analogs [REFS‑1].

Quote Request

Request a Quote for N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.